N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
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Overview
Description
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a combination of fluorinated aromatic rings, piperidine, pyridine, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with piperidine to form a sulfonamide intermediate. This intermediate can be further reacted with ethyl oxalyl chloride and pyridin-3-ylmethanol under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings and piperidine moiety can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide: Lacks the fluorine and methyl groups on the aromatic ring.
N1-(2-(1-((4-chloro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the 4-fluoro-3-methylphenyl group in N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(pyridin-3-yl)methyl]ethanediamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to similar compounds.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4S/c1-16-13-19(7-8-20(16)23)32(30,31)27-12-3-2-6-18(27)9-11-25-21(28)22(29)26-15-17-5-4-10-24-14-17/h4-5,7-8,10,13-14,18H,2-3,6,9,11-12,15H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMMDHSBJRAROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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